molecular formula C13H21BO4 B13570534 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-oxaspiro[3.4]octan-1-one

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-oxaspiro[3.4]octan-1-one

Cat. No.: B13570534
M. Wt: 252.12 g/mol
InChI Key: FGJQHBIEQLFFOG-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-oxaspiro[3.4]octan-1-one is a complex organic compound that features a boron-containing dioxaborolane ring and a spirocyclic oxaspirooctane structure. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-oxaspiro[3.4]octan-1-one typically involves the formation of the dioxaborolane ring followed by the construction of the spirocyclic structure. One common method involves the reaction of pinacolborane with an appropriate precursor under catalytic conditions to form the dioxaborolane ring . The spirocyclic structure can then be introduced through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-oxaspiro[3.4]octan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts such as palladium and copper, as well as oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various boron-containing organic compounds .

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-oxaspiro[3.4]octan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-oxaspiro[3.4]octan-1-one exerts its effects involves the interaction of the boron atom with other molecules. The boron atom can form stable complexes with various ligands, facilitating reactions such as borylation and hydroboration . These interactions are crucial in the compound’s role as a reagent and catalyst in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-oxaspiro[3.4]octan-1-one apart is its spirocyclic structure, which imparts unique reactivity and stability. This makes it particularly valuable in complex organic synthesis and industrial applications.

Properties

Molecular Formula

C13H21BO4

Molecular Weight

252.12 g/mol

IUPAC Name

1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-oxaspiro[3.4]octan-3-one

InChI

InChI=1S/C13H21BO4/c1-11(2)12(3,4)18-14(17-11)9-7-10(15)13(9)5-6-16-8-13/h9H,5-8H2,1-4H3

InChI Key

FGJQHBIEQLFFOG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC(=O)C23CCOC3

Origin of Product

United States

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